6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
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Overview
Description
6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a tert-butyl group at the 6th position, a tetrahydro structure indicating partial saturation of the benzene ring, and a carbohydrazide functional group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves multiple steps:
Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core. This can be achieved through cyclization reactions involving thiophenol and suitable precursors under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Partial Hydrogenation: The benzene ring is partially hydrogenated to form the tetrahydro structure. This can be done using hydrogen gas in the presence of a palladium or platinum catalyst.
Carbohydrazide Formation: The final step involves the introduction of the carbohydrazide group. This can be achieved by reacting the intermediate compound with hydrazine hydrate under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can further hydrogenate the tetrahydro structure or reduce the carbohydrazide group to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and fully hydrogenated derivatives.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, inhibiting or modulating their activity. The carbohydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Chemical Reactivity: The presence of the thiophene ring and the carbohydrazide group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the tert-butyl and carbohydrazide groups.
4,5,6,7-Tetrahydro-1-benzothiophene: Lacks the tert-butyl and carbohydrazide groups but shares the partially saturated benzene ring.
3-Carbohydrazide Benzothiophene: Similar structure but without the tert-butyl group.
Uniqueness
6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is unique due to the combination of the tert-butyl group, the tetrahydro structure, and the carbohydrazide functional group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)8-4-5-9-10(12(16)15-14)7-17-11(9)6-8/h7-8H,4-6,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZMWTXQEPTOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC=C2C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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